molecular formula C7H11BrO3 B182635 Ethyl 5-bromo-4-oxopentanoate CAS No. 14594-25-3

Ethyl 5-bromo-4-oxopentanoate

Cat. No. B182635
Key on ui cas rn: 14594-25-3
M. Wt: 223.06 g/mol
InChI Key: HZTCCISWRZQSRU-UHFFFAOYSA-N
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Patent
US07714017B2

Procedure details

Bromine (22 g, 7.2 mL, 138.8 mmol) was added to a solution of ethyllevulinate (20 g, 138.8 mmol) in 250 mL EtOH at room temperature under a flow of N2 for a period of 0.5 h. After the addition was complete, the reaction mixture was stirred at room temperature for another 0.5 h, and then refluxed for 1.5 h. The reaction mixture was cooled to room temperature and concentrated in vacuo. The residue was taken into ether, washed with saturated aqueous NaHCO3 (3×50 mL), water, brine, dried (MgSO4) and concentrated to give 20.3 g of K-13 as a dark brown oil. This was used without purification for next step. 1H NMR.
Quantity
7.2 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]Br.[CH2:3]([O:5][C:6](=[O:12])[CH2:7][CH2:8][C:9]([CH3:11])=[O:10])[CH3:4].N#N>CCO>[CH2:3]([O:5][C:6](=[O:12])[CH2:7][CH2:8][C:9](=[O:10])[CH2:11][Br:1])[CH3:4]

Inputs

Step One
Name
Quantity
7.2 mL
Type
reactant
Smiles
BrBr
Name
Quantity
20 g
Type
reactant
Smiles
C(C)OC(CCC(=O)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
250 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for another 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1.5 h
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
WASH
Type
WASH
Details
washed with saturated aqueous NaHCO3 (3×50 mL), water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give 20.3 g of K-13 as a dark brown oil
CUSTOM
Type
CUSTOM
Details
This was used without purification for next step

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
Smiles
C(C)OC(CCC(CBr)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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